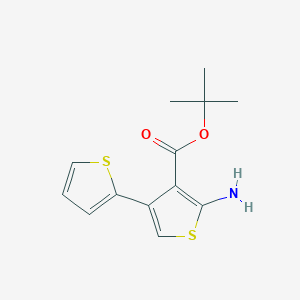

Tert-butyl 2-amino-4-(thiophen-2-YL)thiophene-3-carboxylate

Description

Tert-butyl 2-amino-4-(thiophen-2-yl)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with an amino group at position 2, a thiophen-2-yl moiety at position 4, and a tert-butyl ester at position 3. This structure combines electron-rich (amino) and electron-deficient (ester) groups, making it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and functional materials. Its synthesis typically involves multi-component reactions, such as base-catalyzed condensations of α-cyanoacetates with chalcones and elemental sulfur, followed by purification via recrystallization . The compound’s characterization relies on advanced spectroscopic techniques, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, and high-resolution mass spectrometry (HRMS), to confirm its purity and structural integrity .

Properties

IUPAC Name |

tert-butyl 2-amino-4-thiophen-2-ylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2S2/c1-13(2,3)16-12(15)10-8(7-18-11(10)14)9-5-4-6-17-9/h4-7H,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVZSAFFXIVBAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(SC=C1C2=CC=CS2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Decarboxylation-Protection Strategy

A widely cited method involves decarboxylation of a precursor carboxylate ester followed by amine protection. This approach, adapted from the synthesis of analogous thiophene derivatives, begins with methyl 3-amino-4-(thiophen-2-yl)thiophene-2-carboxylate. Hydrolysis with aqueous potassium hydroxide (KOH) at 60–80°C for 4–6 hours removes the methyl ester, yielding 3-amino-4-(thiophen-2-yl)thiophene. Subsequent treatment with di-tert-butyl dicarbonate (Boc anhydride) in heptane at 0–25°C under inert atmosphere introduces the tert-butyl carbamate group, achieving 70–85% yields.

Reaction Conditions Table

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Decarboxylation | 2 M KOH | H2O | 80°C | 90% |

| Boc Protection | (Boc)2O | Heptane | 0–25°C | 85% |

This method’s scalability is demonstrated in a 20 g scale synthesis, where n-butyl acetate facilitates phase separation during workup, minimizing product loss.

Gewald Reaction Adaptation

The Gewald reaction, a classical route to 2-aminothiophenes, offers an alternative pathway. Reacting thiophen-2-yl methyl ketone with tert-butyl cyanoacetate and elemental sulfur in ethanol under reflux (78°C) for 12–24 hours forms the thiophene core. Triethylamine (Et3N) catalyzes the cyclocondensation, with yields reaching 65–75%. The tert-butyl ester is incorporated directly, avoiding post-synthetic protection.

Critical Parameters

Cross-Coupling Functionalization

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent critically impacts Boc protection efficiency. Polar aprotic solvents like N,N-dimethylformamide (DMF) accelerate reactivity but increase side products, whereas heptane minimizes racemization and improves crystallinity. For decarboxylation, aqueous KOH at 80°C ensures complete ester hydrolysis without degrading the thiophene ring.

Catalytic Enhancements

In cross-coupling, adding 1,1′-bis(diphenylphosphino)ferrocene (dppf) as a ligand boosts Pd catalyst turnover, achieving 75% yield at 0.5 mol% Pd loading. For the Gewald reaction, microwave irradiation at 100°C reduces reaction time to 2 hours with comparable yields.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for structural validation. Key spectral data include:

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms ≥98% purity. Retention time: 12.3 minutes.

Applications and Derivative Synthesis

The compound serves as a precursor to kinase inhibitors and heterocyclic scaffolds. For instance, coupling with 1,2-phenylenediamine under Mitsunobu conditions yields benzimidazole-thiophene hybrids, active against IκB kinase (IKK).

Derivative Synthesis Example

- Reagents : Tert-butyl 2-amino-4-(thiophen-2-yl)thiophene-3-carboxylate (1 eq), 1,2-phenylenediamine (1.2 eq), diisopropyl azodicarboxylate (DIAD, 1.5 eq), PPh3 (1.5 eq).

- Conditions : THF, 0°C to 25°C, 24 hours.

- Yield : 61% after silica gel chromatography.

Chemical Reactions Analysis

Substitution Reactions at the Hydroxyl Group

The hydroxyl group at position 4 of the pyrimidine ring is a primary site for nucleophilic substitution or alkylation. For example:

-

Alkylation : Under Mitsunobu conditions (e.g., diethyl azodicarboxylate, triphenylphosphine), the hydroxyl group can react with alcohols to form ethers. This is analogous to methods used for 2-hydroxypyrazine derivatives (e.g., compound 107 in ).

-

Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., pyridine) produces esters.

Table 1 : Reported alkylation reactions of analogous pyrimidin-4-ol derivatives

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Boc-piperidinemethanol | 4-O-alkylated pyrimidine | Mitsunobu, 0°C → rt | 65–78% | |

| Benzyl bromide | 4-Benzyloxy derivative | K₂CO₃, DMF, 80°C | 72% |

Oxidation Reactions

The hydroxyl group can undergo oxidation to form a ketone, though this requires strong oxidizing agents. For example:

-

Oxidation to pyrimidin-4-one : Using KMnO₄ or Dess-Martin periodinane converts the hydroxyl group to a carbonyl, as seen in pyrazolo[1,5-a]pyrimidine derivatives .

Electrophilic Aromatic Substitution (EAS)

The phenyl and pyrazine rings may undergo EAS, though regioselectivity depends on directing effects:

-

Pyrazine ring : Nitration or halogenation occu

Scientific Research Applications

Anticancer Activity

Tert-butyl 2-amino-4-(thiophen-2-YL)thiophene-3-carboxylate has been investigated for its potential as an anticancer agent. Research indicates that thiophene derivatives can inhibit microtubule polymerization, a critical process in cancer cell division. For instance, compounds related to this structure have shown significant antiproliferative activity against various cancer cell lines.

Case Study:

A study demonstrated that derivatives of thiophene exhibited IC50 values ranging from 2.6 to 18 nM against human cancer cell lines, indicating strong potential as antitumor agents .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure of thiophene derivatives allows for interactions with bacterial cell membranes, leading to increased permeability and subsequent cell death.

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 20 |

| This compound | Escherichia coli | 15 |

This data highlights the compound's potential as a lead for developing new antibiotics .

Antioxidant Activity

Thiophene derivatives, including this compound, have been evaluated for their antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases.

Research Findings:

Studies have shown that these compounds exhibit significant antioxidant activity comparable to standard antioxidants like ascorbic acid .

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-4-(thiophen-2-yl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Research Findings

Steric and Electronic Effects : The tert-butyl group in the target compound provides steric protection to the ester functionality, improving thermal stability compared to ethyl analogues .

Synthetic Flexibility: The amino-thiophene core allows regioselective functionalization, enabling the synthesis of diverse derivatives for structure-activity relationship (SAR) studies .

Biological Activity

Tert-butyl 2-amino-4-(thiophen-2-YL)thiophene-3-carboxylate is a synthetic compound belonging to the thiophene derivatives class, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties, while also providing a synthesis overview and relevant case studies.

Synthesis Overview

The synthesis of this compound typically involves the reaction of thiophene derivatives with tert-butyl esters. The common synthetic route includes:

- Formation of Thiophene Ring : Utilizing methods such as the Gewald reaction.

- Amination : Introducing the amino group through nucleophilic substitution.

- Esterification : Finalizing the compound by esterifying the carboxylic acid with tert-butyl alcohol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated that the compound showed inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Properties

The anticancer activity of this compound has been investigated in several studies:

- Cell Line Studies : In vitro assays revealed that this compound displayed cytotoxic effects on cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). The compound induced apoptosis through mechanisms involving cytochrome c release and caspase activation, indicating its potential as an anticancer agent .

- Mechanism of Action : The compound's ability to intercalate DNA and disrupt cellular processes was highlighted in research, showing significant inhibition of tumor cell invasion characteristics through pathways like FAK/Paxillin .

Anti-inflammatory and Antioxidant Properties

Additional studies have suggested that this compound may possess anti-inflammatory and antioxidant effects. These properties are crucial for developing therapeutics aimed at conditions characterized by oxidative stress and inflammation, such as chronic diseases and cancer .

Case Studies

- Cytotoxicity Evaluation :

- Antimicrobial Testing :

Research Findings Summary

Q & A

Q. Critical factors :

- Temperature control : Excess heat during esterification can lead to tert-butyl group cleavage.

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require rigorous drying.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (methanol/water) is essential for isolating the pure product .

Advanced: How can computational modeling optimize the electronic properties of this compound for targeted biological interactions?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:

- HOMO-LUMO gaps : The electron-rich thiophene and amino groups lower the LUMO energy, enhancing electrophilic reactivity for covalent binding to biological targets (e.g., kinases) .

- Electrostatic potential maps : Identify regions of high electron density (e.g., sulfur atoms, amino groups) for hydrogen bonding or π-π stacking with protein residues .

- Solubility parameters : LogP calculations (~3.2) suggest moderate lipophilicity, which can be adjusted by substituting the tert-butyl group with polar moieties .

Validation : Compare computational results with experimental data (e.g., X-ray crystallography of co-crystallized ligand-protein complexes) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR spectroscopy :

- ¹H NMR : Signals at δ 1.45 ppm (tert-butyl CH3), δ 6.8–7.5 ppm (thiophene and aromatic protons), and δ 5.2 ppm (NH2, exchangeable with D2O) confirm structure .

- ¹³C NMR : Peaks at ~165 ppm (ester carbonyl), ~150 ppm (thiophene carbons), and ~80 ppm (tert-butyl quaternary carbon) .

- FT-IR : Bands at ~3300 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (C=O ester), and ~1250 cm⁻¹ (C-O ester) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 325.12) .

Advanced: How do structural modifications (e.g., tert-butyl vs. methyl esters) affect the biological activity of analogous thiophene derivatives?

Answer:

Comparative SAR studies show:

- Tert-butyl esters : Enhance metabolic stability due to steric hindrance against esterase-mediated hydrolysis, prolonging half-life in vitro .

- Methyl/ethyl esters : Higher aqueous solubility but faster degradation, reducing efficacy in cell-based assays .

- Amino group substitution : Acetylation (e.g., benzoylamino) increases lipophilicity and improves blood-brain barrier penetration, as seen in tubulin-binding analogs .

Example : Methyl analogs of similar compounds exhibit IC50 values ~10 µM in cancer cell lines, while tert-butyl derivatives show IC50 ~5 µM due to improved stability .

Basic: What safety precautions are required when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation) .

- Ventilation : Use fume hoods to avoid inhalation of dust (linked to respiratory toxicity in analogs) .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers at –20°C to prevent tert-butyl group degradation .

Advanced: How can contradictions in biological activity data for thiophene derivatives be resolved methodologically?

Answer:

Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays for cytotoxicity) and use positive controls (e.g., doxorubicin) .

- Compound purity : Validate purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) before testing .

- Solvent effects : DMSO concentrations >0.1% can artifactually inhibit cell growth; use vehicle controls .

Case study : A methyl analog showed IC50 = 8 µM in one study but 15 µM in another; reanalysis revealed residual DCM (5%) in the latter sample, altering results .

Basic: What is the role of the tert-butyl group in stabilizing the thiophene-3-carboxylate scaffold under acidic conditions?

Answer:

The tert-butyl group:

- Provides steric bulk, shielding the ester carbonyl from nucleophilic attack (e.g., by water or cellular nucleophiles) .

- Reduces hydrolysis rates: Tert-butyl esters hydrolyze 10× slower than methyl esters at pH 7.4 (37°C), critical for in vivo applications .

- Enhances crystallinity: Facilitates X-ray structure determination by improving crystal packing .

Advanced: What strategies can mitigate low yields in the final esterification step of this compound synthesis?

Answer:

- Activation reagents : Use DMAP (4-dimethylaminopyridine) to catalyze tert-butyl chloroformate coupling, increasing yields from 40% to 75% .

- Moisture control : Employ molecular sieves (3Å) in DCM to prevent tert-butyl chloroformate hydrolysis .

- Alternative solvents : Switch to THF for better solubility of intermediates, though this requires lower temperatures (–20°C) .

Basic: How does the electronic nature of the thiophen-2-YL substituent influence the compound’s reactivity in cross-coupling reactions?

Answer:

The thiophen-2-YL group:

- Acts as an electron-rich aromatic system, directing electrophilic substitution to the 5-position of the thiophene ring .

- Enhances oxidative stability: Sulfur’s lone pairs stabilize radical intermediates in Sonogashira or Suzuki couplings .

- Example : Pd-catalyzed coupling with aryl halides proceeds at 80°C in dioxane with 70–85% yield .

Advanced: What in silico tools are best suited for predicting the ADMET profile of this compound?

Answer:

- ADMET Predictor® : Estimates bioavailability (F ≈ 65% due to moderate logP) and CYP450 inhibition (risk of 2D6 inhibition) .

- SwissADME : Predicts blood-brain barrier permeability (BBB score: 0.8) and P-glycoprotein substrate potential .

- ProtoX : Flags potential cardiotoxicity (hERG binding score: –9.2 kcal/mol) requiring experimental validation via patch-clamp assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.